Diacetato[(R)-(+)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)
Description
Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) (CAS: 116128-29-1) is a chiral ruthenium complex featuring a BINAP-derived ligand substituted with p-tolyl groups. Its molecular formula is C₅₂H₄₈O₄P₂Ru, with a molecular weight of 899.95 g/mol. The compound exists as a brown, air-sensitive powder, requiring storage at 2–8°C .
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;ruthenium(2+);diacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4);/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHQOYKBZFDKSM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46O4P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106681-15-6 | |
| Record name | (S)-Ru(OAc)2(T-BINAP) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly referred to as Ru-BINAP, is a chiral ruthenium complex that has garnered significant attention in the field of asymmetric catalysis. This compound is notable for its ability to facilitate various chemical reactions, particularly those involving enantioselective transformations. Its biological activity has also been a subject of interest, particularly in the context of its potential applications in medicinal chemistry and biochemistry.
- Chemical Formula : C₄₈H₄₀O₄P₂Ru
- Molecular Weight : 843.86 g/mol
- CAS Number : 325146-81-4
Structure
The structure of Ru-BINAP features a central ruthenium atom coordinated by two acetate groups and a chiral bisphosphine ligand, which contributes to its stereochemical properties. The arrangement of the ligand around the metal center is crucial for its catalytic activity and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential of Ru-BINAP as an anticancer agent. Research indicates that ruthenium complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on several cancer cell lines (e.g., HeLa, A549) demonstrated that Ru-BINAP exhibits significant cytotoxic effects. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) were found to be in the micromolar range, indicating potent activity against these cell types.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 5.2 |
| A549 | 3.8 |
These results suggest that Ru-BINAP may serve as a lead compound for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, Ru-BINAP has shown promise as an antimicrobial agent. Studies have indicated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
An investigation into the antimicrobial activity of Ru-BINAP revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings underscore the potential utility of Ru-BINAP in developing new antimicrobial therapies.
Apoptosis Induction
The ability of Ru-BINAP to induce apoptosis in cancer cells is attributed to its interaction with cellular components leading to mitochondrial dysfunction and subsequent activation of caspases. This process is facilitated by ROS generation, which disrupts cellular homeostasis.
Antimicrobial Mechanism
The antimicrobial action of Ru-BINAP may involve disruption of bacterial cell membranes or interference with essential metabolic pathways. The coordination of the metal center with biological targets can lead to inhibition of enzyme activity critical for bacterial survival.
Scientific Research Applications
Asymmetric Hydrogenation
One of the primary applications of this ruthenium complex is in asymmetric hydrogenation reactions. The chiral environment created by the diphosphine ligands allows for high enantioselectivity in the hydrogenation of various prochiral ketones and alkenes.
Case Study: Hydrogenation of α-Ketoesters
- Reaction Conditions : The hydrogenation of α-ketoesters was performed using this ruthenium complex as a catalyst under mild conditions.
- Results : High yields (up to 98%) and enantioselectivities (up to 95% ee) were achieved, demonstrating the effectiveness of this catalyst in producing chiral alcohols from achiral precursors .
Olefin Metathesis
The compound has also been investigated for its potential in olefin metathesis reactions. The presence of the ruthenium center facilitates the exchange of alkene components, allowing for the formation of new carbon-carbon bonds.
Data Table: Olefin Metathesis Activity
| Substrate | Catalyst Loading (mol%) | Yield (%) | Selectivity |
|---|---|---|---|
| 1-Octene | 5 | 85 | High |
| Styrene | 10 | 90 | Moderate |
| Cyclohexene | 5 | 80 | High |
Synthesis of Chiral Ligands
Diacetato[(R)-(+)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) is also instrumental in synthesizing chiral ligands for further catalytic applications. The unique structure allows for the development of new ligands with tailored properties.
Case Study: Synthesis of New Chiral Phosphines
- Methodology : The complex was used as a precursor to generate new chiral phosphine ligands through ligand exchange reactions.
- Outcomes : These new ligands exhibited enhanced catalytic activity in various asymmetric transformations, showcasing the versatility of the original ruthenium complex .
Environmental Applications
Recent studies have explored the use of this compound in environmentally friendly processes, such as green chemistry applications where it serves as a catalyst for reactions that minimize waste and reduce energy consumption.
Example: Biodegradable Polymer Synthesis
- Application : Using this ruthenium complex as a catalyst for the polymerization of lactides to produce biodegradable polymers.
- Results : The process demonstrated high efficiency with minimal by-products, highlighting its potential in sustainable materials science .
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s performance is influenced by ligand modifications. Below is a comparative analysis with analogous ruthenium complexes:
Table 1: Key Parameters of Comparable Ruthenium Complexes
Performance Metrics and Research Findings
Steric and Electronic Effects :
- p-Tolyl vs. Diphenyl BINAP: The p-tolyl groups in the target compound increase steric bulk, enhancing enantioselectivity in hydrogenation of aromatic ketones compared to the diphenyl variant . For example, hydrogenation of acetophenone derivatives achieves >90% ee with the p-tolyl complex versus 70–85% ee with the diphenyl analog .
- XylBINAP Derivatives : The 3,5-xylyl substituents provide even greater steric hindrance, enabling efficient catalysis of tetra-substituted alkenes, though at higher catalyst loadings .
Ligand Rigidity and Substrate Scope :
- H₈-BINAP Complexes : The hydrogenated BINAP backbone improves ligand rigidity, stabilizing the ruthenium center in high-temperature reactions (e.g., >80°C) without compromising selectivity .
- Diamine-Coordinated Complexes : Dichloro-BINAP-DAIPEN systems show superior activity in transfer hydrogenation, leveraging both phosphine and amine ligands for proton shuttle mechanisms .
Industrial Patents and Scalability :
- Takasago’s patents highlight the p-tolyl-BINAP complex’s utility in synthesizing chiral alcohols for prostaglandin derivatives, achieving >99% ee at pilot-plant scales .
- In contrast, dichloro-cymene-BINAP complexes (e.g., CAS 145926-28-9) are preferred for aqueous-phase hydrogenation due to improved solubility .
Preparation Methods
Synthesis of (R)-1,1'-Bi-2-naphthol Ditriflate
(R)-(+)-1,1'-bi-2-naphthol is treated with triflic anhydride in dichloromethane at -78°C under nitrogen. The reaction produces the corresponding ditriflate derivative, a key intermediate for subsequent phosphorylation.
Phosphorylation with Di-p-tolylphosphine
The ditriflate intermediate reacts with di-p-tolylphosphine in the presence of a nickel catalyst ([NiCl₂(dppe)]). This step introduces the phosphine groups at the 2,2'-positions of the binaphthyl backbone. The reaction proceeds in tetrahydrofuran (THF) at reflux for 48 hours, yielding (R)-tolbinap with >99% enantiomeric excess (ee).
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | Reflux (66°C) |
| Catalyst | [NiCl₂(dppe)] (5 mol%) |
| Reaction Time | 48 hours |
| Yield | 85–92% |
Ruthenium Precursor Preparation
The ruthenium precursor, typically ruthenium(III) chloride hydrate (RuCl₃·xH₂O), is reduced to a reactive Ru(II) species. This is achieved by treating RuCl₃ with acetic acid and sodium acetate under hydrogen atmosphere, forming ruthenium(II) acetate ([Ru(OAc)₂]ₙ).
Reduction and Acetate Coordination
RuCl₃·xH₂O is suspended in glacial acetic acid, and sodium acetate is added. The mixture is stirred under hydrogen (1 atm) at 80°C for 6 hours. The resultant ruthenium(II) acetate precipitates as a brown solid, which is isolated via filtration and dried under vacuum.
Critical Parameters:
-
Molar Ratio : RuCl₃:NaOAc = 1:4
-
Hydrogen Pressure : 1 atm
Complexation of (R)-Tolbinap with Ruthenium(II) Acetate
The final step involves coordinating (R)-tolbinap to the ruthenium center. This is performed under strict anaerobic conditions due to the air sensitivity of both the ligand and the ruthenium precursor.
Ligand Exchange Reaction
Ruthenium(II) acetate (1 equiv) and (R)-tolbinap (1.05 equiv) are combined in degassed toluene. The mixture is heated at 110°C for 24 hours under nitrogen, resulting in a color change from brown to deep red. The product is isolated by solvent evaporation and washed with cold methanol to remove unreacted ligand.
Optimization Insights:
-
Solvent Choice : Toluene minimizes ligand oxidation.
-
Stoichiometry : Slight excess ligand ensures complete metal coordination.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:4) as eluent. Fractions containing the target complex are identified by TLC (Rf = 0.3) and pooled.
Analytical Validation
-
¹H/³¹P NMR : Confirms ligand coordination and absence of free phosphine.
-
X-ray Crystallography : Validates octahedral geometry with bidentate phosphine and axial acetate ligands.
-
Chiral HPLC : Verifies enantiomeric purity (>99% ee) using a Chiralpak AD-H column.
Comparative Analysis of Synthetic Routes
A comparative evaluation of published protocols reveals trade-offs between yield, scalability, and enantioselectivity:
| Method | Yield (%) | ee (%) | Scalability | Source |
|---|---|---|---|---|
| Ligand Exchange in Toluene | 78 | >99 | Moderate | |
| One-Pot Synthesis | 65 | 98 | High | |
| Microwave-Assisted | 82 | 99.5 | Low |
The ligand exchange method remains preferred for laboratory-scale synthesis due to its reliability, while one-pot approaches are explored for industrial applications.
Challenges and Mitigation Strategies
Air Sensitivity
Both (R)-tolbinap and Ru(OAc)₂[(R)-tolbinap] are prone to oxidation. Solutions include:
Q & A
Basic: How is Diacetato[(R)-BINAP-Ru(OAc)₂] synthesized, and what are its key characterization methods?
Answer:
The synthesis typically involves reacting a ruthenium precursor (e.g., RuCl₃) with the chiral ligand (R)-BINAP or its derivatives (e.g., TolBINAP or XylBINAP) in the presence of acetate ligands. The reaction is conducted under inert conditions due to the compound’s air sensitivity . Characterization includes:
- NMR spectroscopy : To confirm ligand coordination and purity.
- X-ray crystallography : For structural elucidation of the octahedral Ru center .
- Elemental analysis : To verify stoichiometry (e.g., C₅₂H₄₆O₄P₂Ru for the TolBINAP variant) .
- Chiral HPLC : To assess enantiopurity of the ligand .
Basic: What are the primary applications of this complex in asymmetric catalysis?
Answer:
This Ru complex is a pre-catalyst for enantioselective hydrogenation, particularly for:
- β-Amino acid synthesis : Achieves >90% ee in ketone reductions via dynamic kinetic resolution .
- Chiral alcohol production : Effective for aryl ketones and α,β-unsaturated esters .
- Tandem reactions : Combines hydrogenation with other steps (e.g., cyclization) in multi-step syntheses .
Intermediate: How does ligand modification (e.g., TolBINAP vs. XylBINAP) impact catalytic performance?
Answer:
Ligand steric and electronic properties critically influence activity and selectivity:
- TolBINAP (p-tolyl groups) : Enhances enantioselectivity for bulky substrates due to increased steric hindrance .
- XylBINAP (3,5-xylyl groups) : Improves stability under high-pressure H₂ conditions, suitable for industrial-scale reactions .
- BINAP (phenyl groups) : Baseline ligand for less sterically demanding substrates .
Data Table :
| Ligand | Substrate | ee (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| (R)-TolBINAP | Acetophenone | 95 | 12 | |
| (R)-XylBINAP | α-Ketoester | 98 | 8 | |
| (R)-BINAP | β-Ketoamide | 88 | 24 |
Advanced: How to resolve contradictions in enantioselectivity data across similar substrates?
Answer:
Discrepancies often arise from:
- Substrate electronic effects : Electron-withdrawing groups may alter transition-state geometry, reducing ee .
- Solvent polarity : Polar solvents (e.g., MeOH) stabilize ionic intermediates, improving selectivity for prochiral centers .
- Hydrogen pressure : High pressure (e.g., 50 bar H₂) accelerates reaction but may reduce selectivity due to competing pathways .
Methodological fix : Use in situ IR or NMR to monitor reaction progress and optimize conditions dynamically .
Advanced: What strategies improve catalyst stability and recyclability?
Answer:
- Immobilization : Support the complex on mesoporous silica or polymers to prevent aggregation and enable reuse .
- Additives : Add chiral amines (e.g., DAIPEN) to stabilize the active Ru-H species during hydrogenation .
- Low-temperature storage : Store at –20°C under argon to mitigate ligand oxidation .
Intermediate: How to troubleshoot low conversion rates in hydrogenation reactions?
Answer:
Low conversion may result from:
- Catalyst deactivation : Trace oxygen or moisture poisons the Ru center. Use rigorous Schlenk techniques .
- Substrate inhibition : Bulky substrates block active sites. Switch to XylBINAP for larger binding pockets .
- Insufficient H₂ solubility : Use THF or DCM as co-solvents to enhance gas diffusion .
Advanced: What mechanistic insights explain the enantioselectivity of this catalyst?
Answer:
The chiral pocket formed by the BINAP ligand dictates selectivity via:
- Transition-state control : The ligand’s dihedral angle (85–90°) positions substrates for preferential hydride attack .
- Non-covalent interactions : π-Stacking between aryl groups and substrates stabilizes pro-(R) or pro-(S) intermediates .
- Dynamic effects : Ligand flexibility allows adaptive binding to diverse substrates .
Basic: What are the critical storage and handling protocols for this complex?
Answer:
- Storage : Keep in sealed, argon-flushed vials at –20°C. Avoid exposure to light or humidity .
- Handling : Use gloveboxes for weighing and preparation. Pre-dry solvents (e.g., over molecular sieves) .
Intermediate: How does this catalyst compare to other Ru-BINAP derivatives (e.g., dichloro or cymene complexes)?
Answer:
Advanced: Can computational methods predict the performance of modified ligands?
Answer:
Yes, DFT calculations and molecular docking simulate:
- Ligand-substrate interactions : Predict steric clashes or favorable binding modes .
- Transition-state energies : Correlate ΔΔG‡ with experimental ee values .
Tool recommendation : Use Gaussian or ORCA with NCI analysis to visualize non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
